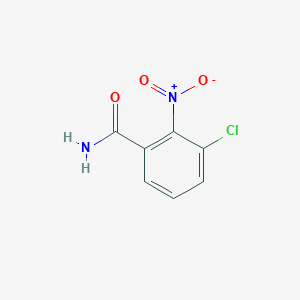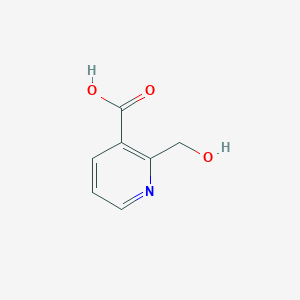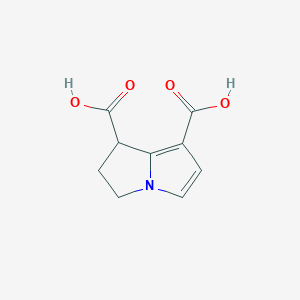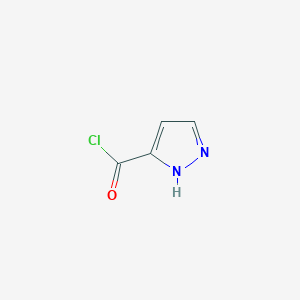
4-(2-Hydroxyethyl)cyclohexanone
Overview
Description
4-(2-Hydroxyethyl)cyclohexanone is an organic compound with the molecular formula C8H14O2. It is a cyclohexanone derivative where a hydroxyethyl group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)cyclohexanone can be synthesized through several methods. One common method involves the oxidation of 4-(2-hydroxyethyl)cyclohexanol using acetic acid and sodium hypochlorite. The reaction is carried out at temperatures between 18°C and 21°C, followed by separation of the product using dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves the condensation reaction between this compound and 1-(2,3-dichlorophenyl)piperazine. This intermediate undergoes further reactions to produce various derivatives, which are used in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in acetic acid.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted cyclohexanone derivatives.
Scientific Research Applications
4-(2-Hydroxyethyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities.
Medicine: Used in the synthesis of pharmaceutical compounds, including antipsychotic drugs like cariprazine.
Industry: Employed in the production of fine chemicals and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)cyclohexanone depends on its specific application. In pharmaceutical contexts, it acts as an intermediate in the synthesis of drugs that target specific receptors or enzymes. For example, in the synthesis of cariprazine, it undergoes a series of reactions to form a compound that acts as a partial agonist of dopamine D2 and D3 receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)cyclohexanol: The reduced form of 4-(2-Hydroxyethyl)cyclohexanone.
Cyclohexanol: A related alcohol without the hydroxyethyl group.
Uniqueness
This compound is unique due to its hydroxyethyl group, which imparts different reactivity and properties compared to simpler cyclohexanone derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical applications .
Properties
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXHABGXALHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577027 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-01-7 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1611257.png)

![4H-indeno[1,2-b]thiophen-4-one](/img/structure/B1611261.png)





